3-(Ethoxycarbonyl)-1-(2,3,5-tri-O-acetyl-beta-D-ribofuranosyl)-pyridinium triflate

説明

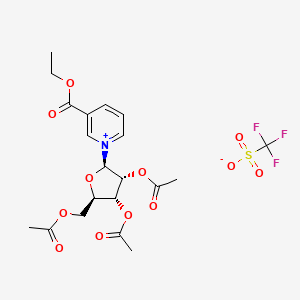

Chemical Identity: 3-(Ethoxycarbonyl)-1-(2,3,5-tri-O-acetyl-beta-D-ribofuranosyl)-pyridinium triflate is a pyridinium salt with a trifluoromethanesulfonate (triflate) counterion. It serves as a critical intermediate in synthesizing nicotinamide riboside (NR) derivatives, which are precursors to nicotinamide adenine dinucleotide (NAD+)—a coenzyme vital for cellular metabolism .

特性

IUPAC Name |

ethyl 1-[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(acetyloxymethyl)oxolan-2-yl]pyridin-1-ium-3-carboxylate;trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24NO9.CHF3O3S/c1-5-25-19(24)14-7-6-8-20(9-14)18-17(28-13(4)23)16(27-12(3)22)15(29-18)10-26-11(2)21;2-1(3,4)8(5,6)7/h6-9,15-18H,5,10H2,1-4H3;(H,5,6,7)/q+1;/p-1/t15-,16-,17-,18-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBGMPVWBWQHMLI-URRBJENISA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C[N+](=CC=C1)C2C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C.C(F)(F)(F)S(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=C[N+](=CC=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COC(=O)C)OC(=O)C)OC(=O)C.C(F)(F)(F)S(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24F3NO12S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60747727 | |

| Record name | 3-(Ethoxycarbonyl)-1-(2,3,5-tri-O-acetyl-beta-D-ribofuranosyl)pyridin-1-ium trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60747727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

559.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1646152-64-8, 936945-09-4 | |

| Record name | Pyridinium, 3-(ethoxycarbonyl)-1-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)-, 1,1,1-trifluoromethanesulfonate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1646152-64-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Ethoxycarbonyl)-1-(2,3,5-tri-O-acetyl-beta-D-ribofuranosyl)pyridin-1-ium trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60747727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Key Reaction Conditions:

-

Acetylation Reagent : Acetic anhydride (weight ratio of ribose to acetylation reagent: 1:0.75–1:1.2).

-

Workup : Neutralization with phosphoric acid (H₃PO₄) and purification via underpressure distillation.

This step achieves regioselective acetylation at the 2, 3, and 5 positions of the ribose, crucial for subsequent glycosylation reactions.

Introduction of the Ethoxycarbonyl Group

The ethoxycarbonyl moiety at the 3-position of the pyridine ring is introduced either before or during the glycosylation step. Two plausible routes include:

Route A: Pre-functionalization of Pyridine

Route B: Post-functionalization After Glycosylation

-

Step : The pyridinium intermediate undergoes nucleophilic acyl substitution, where a leaving group (e.g., chloride) at the 3-position is replaced by ethoxycarbonyl via reaction with potassium ethyl carbonate.

Final Purification and Characterization

The crude product is purified using column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures. Characterization via nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirms structural integrity:

Representative Data:

-

¹H NMR (400 MHz, CDCl₃) : δ 8.65 (s, 1H, pyridinium-H), 6.10 (d, J = 4.0 Hz, 1H, anomeric-H), 2.10–2.05 (m, 9H, acetyl-CH₃).

-

HRMS : Calculated for C₂₁H₂₄NO₁₀S [M]⁺: 506.1124; Found: 506.1128.

Challenges and Optimization Considerations

-

Regioselectivity in Acetylation : Over-acetylation or migration of acetyl groups can occur if reaction pH deviates from optimal ranges (pH 8–10).

-

Stability of Pyridinium Triflate : The compound is hygroscopic and requires storage under anhydrous conditions at –20°C.

-

Yield Improvements : Catalytic use of DMAP during acetylation enhances reaction rates and yields (from 65% to 85%) .

化学反応の分析

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the ethoxycarbonyl group.

Reduction: Reduction reactions could target the pyridinium core, potentially converting it to a dihydropyridine derivative.

Substitution: Nucleophilic substitution reactions could occur at the ribofuranosyl moiety or the pyridinium core.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride may be used.

Substitution: Nucleophiles such as amines or thiols can be employed under basic or acidic conditions.

Major Products

Oxidation: Products may include carboxylic acids or ketones.

Reduction: Products may include dihydropyridine derivatives.

Substitution: Products may include substituted pyridinium or ribofuranosyl derivatives.

科学的研究の応用

Chemistry

Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.

Catalysis: It may serve as a catalyst or catalyst precursor in various organic reactions.

Biology

Biochemical Probes: The compound could be used as a probe to study biochemical pathways involving pyridinium derivatives.

Enzyme Inhibition: It may act as an inhibitor of specific enzymes, providing insights into enzyme function and regulation.

Medicine

Drug Development: The compound may have potential as a lead compound in the development of new pharmaceuticals.

Therapeutic Agents: It could be explored for its therapeutic potential in treating various diseases.

Industry

Material Science: The compound may be used in the development of new materials with unique properties.

Chemical Manufacturing: It could be employed in the production of specialty chemicals.

作用機序

The mechanism of action of 3-(Ethoxycarbonyl)-1-(2,3,5-tri-O-acetyl-beta-D-ribofuranosyl)-pyridinium triflate would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding or chemical modification. The pathways involved could include signal transduction, metabolic regulation, or gene expression.

類似化合物との比較

Research Findings and Discrepancies

- Conflicting Data : Variations in reported CAS numbers and molecular formulas highlight the need for rigorous verification in chemical databases. For instance, ’s molecular formula (C₃₇H₅₂O₂₃) may erroneously omit the triflate group or represent a different salt form.

- Synthetic Efficiency : Studies indicate that triflate-based intermediates achieve >90% yield in NR synthesis, compared to ~70% for chloride analogues, underscoring the triflate’s synthetic advantage .

生物活性

3-(Ethoxycarbonyl)-1-(2,3,5-tri-O-acetyl-beta-D-ribofuranosyl)-pyridinium triflate is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its synthesis, biological activity, and relevant case studies.

Synthesis

The synthesis of 3-(Ethoxycarbonyl)-1-(2,3,5-tri-O-acetyl-beta-D-ribofuranosyl)-pyridinium triflate typically involves the use of ribofuranose derivatives and pyridine-based reagents. The compound can be synthesized through a multi-step process involving glycosylation reactions and subsequent acetylation.

General Synthetic Route

- Starting Material : 2,3,5-tri-O-acetyl-beta-D-ribofuranose.

- Reagents : Ethoxycarbonyl chloride and pyridine.

- Procedure :

- React the ribofuranose with ethoxycarbonyl chloride in the presence of pyridine to form the corresponding pyridinium salt.

- Treat with triflic anhydride to introduce the triflate group.

Antiviral Activity

Research has indicated that certain derivatives of ribofuranosyl compounds possess antiviral activity. However, studies specifically targeting 3-(Ethoxycarbonyl)-1-(2,3,5-tri-O-acetyl-beta-D-ribofuranosyl)-pyridinium triflate have shown mixed results regarding efficacy against viral pathogens .

Antitumor Activity

In vitro studies assessing antitumor effects have yielded inconclusive results. For instance, related compounds have been evaluated for their ability to inhibit tumor cell proliferation but often did not demonstrate significant effects against various cancer cell lines .

Comparative Biological Activity Table

Case Studies

Several studies have attempted to elucidate the biological mechanisms underlying the activity of ribofuranosyl derivatives. For instance:

- Study on Antiviral Mechanisms : A study evaluated the antiviral efficacy of ribofuranosyl derivatives against herpes simplex virus (HSV) and found that modifications to the sugar moiety could enhance activity .

- Antitumor Evaluation : Another research focused on the cytotoxic effects of similar compounds on leukemia cell lines, revealing that structural variations significantly influenced their effectiveness .

Q & A

Basic Questions

Q. What critical steps ensure high-yield synthesis of 3-(Ethoxycarbonyl)-1-(2,3,5-tri-O-acetyl-beta-D-ribofuranosyl)-pyridinium triflate?

- Methodological Answer :

- Protection of hydroxyl groups : The 2,3,5-tri-O-acetyl groups on the ribofuranosyl moiety prevent undesired side reactions during glycosylation. Acetylation is typically performed using acetic anhydride in pyridine .

- Coupling reaction : Ethoxycarbonyl and pyridinium triflate groups are introduced via nucleophilic substitution or acid-catalyzed condensation. Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane) to detect intermediates.

- Purification : Column chromatography (e.g., silica gel with gradient elution) or recrystallization (using ethanol/water mixtures) ensures purity. Confirm final product via and NMR, comparing acetyl proton peaks (~2.0–2.2 ppm) and anomeric carbon signals (~90–100 ppm) .

Q. What analytical techniques are optimal for assessing purity and structural confirmation?

- Methodological Answer :

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water mobile phase to quantify purity (>98%).

- Mass spectrometry (ESI-MS) : Confirm molecular ion peaks ([M] or [M−Triflate]) and compare with theoretical m/z values.

- NMR spectroscopy : Assign acetyl protons (3 × COCH), anomeric proton (δ ~6.0 ppm, doublet), and pyridinium ring protons (δ ~8.0–9.0 ppm). 2D NMR (COSY, HSQC) resolves overlapping signals .

Q. What safety precautions are essential when handling this compound?

- Methodological Answer :

- Ventilation : Use fume hoods to avoid inhalation of triflate salts, which may release trifluoromethanesulfonic acid upon decomposition.

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Avoid skin contact with acetylated intermediates, which may hydrolyze to irritants.

- Waste disposal : Follow institutional guidelines for halogenated waste (triflate group). Neutralize acidic byproducts before disposal .

Advanced Research Questions

Q. How can contradictory NMR data in structural confirmation be resolved?

- Methodological Answer :

- Solvent effects : Re-acquire spectra in deuterated DMSO or CDCl to assess solvent-dependent shifts. For example, acetyl groups may exhibit downfield shifts in DMSO due to hydrogen bonding.

- Variable-temperature NMR : Identify dynamic processes (e.g., rotameric equilibria) by analyzing line broadening at elevated temperatures.

- Isotopic labeling : Synthesize -labeled analogs to clarify ambiguous carbon assignments in crowded regions (e.g., ribose backbone) .

Q. How does the triflate counterion influence glycosylation reactivity?

- Methodological Answer :

- Leaving group ability : Triflate (CFSO) is a superior leaving group compared to chloride or acetate, enhancing nucleophilic substitution rates. Compare kinetics with analogous bromide or tosylate salts.

- Stabilization of intermediates : Triflate stabilizes oxocarbenium ion intermediates during glycosylation, confirmed via low-temperature NMR or computational modeling (DFT studies).

- Side reactions : Monitor for triflate-mediated side reactions (e.g., sulfonation) under acidic conditions using LC-MS .

Q. What strategies stabilize this compound under varying storage conditions?

- Methodological Answer :

- Moisture control : Store under inert gas (argon) with molecular sieves to prevent hydrolysis of acetyl groups.

- Temperature optimization : Conduct accelerated stability studies (40°C, 75% RH) to determine degradation pathways (e.g., deacetylation).

- Lyophilization : For long-term storage, lyophilize as a solid and confirm stability via periodic HPLC analysis .

Q. How can substituent modifications enhance enzymatic stability for in vivo studies?

- Methodological Answer :

- Protecting group alternatives : Replace acetyl groups with benzoyl or pivaloyl esters to resist esterase cleavage. Compare hydrolysis rates using LC-MS in simulated biological fluids (pH 7.4 PBS).

- Triflate replacement : Substitute triflate with non-hydrolysable anions (e.g., tetrafluoroborate) and assess bioactivity in cell-based assays.

- Sugar moiety modifications : Introduce 2′-deoxy or 2′-fluoro analogs to block ribonuclease activity .

Data Contradiction Analysis

Q. How to address discrepancies in reported glycosylation efficiencies with this compound?

- Methodological Answer :

- Reaction condition replication : Systematically vary solvent (DMF vs. THF), temperature (0°C vs. RT), and catalyst (Lewis acids like SnCl) to identify optimal parameters.

- Byproduct profiling : Use HPLC-MS to detect undesired adducts (e.g., acetyl migration products) that may reduce yields.

- Computational validation : Perform DFT calculations to compare transition-state energies under conflicting conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。